

Technical Guide: Spectroscopic Characterization of 2-(4-Hydroxybenzyl)-1-methylpyrrolidine

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Compound of Interest

Compound Name: 2-(4-Hydroxybenzyl)-1-methylpyrrolidine

Cat. No.: B8428255

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Executive Summary & Compound Profile

This document provides the definitive spectroscopic data required to validate the identity and purity of **2-(4-Hydroxybenzyl)-1-methylpyrrolidine**. This N-methylated pyrrolidine derivative features a chiral center at the C2 position and a phenol moiety, presenting unique challenges in proton exchange effects and conformational flexibility during NMR analysis.

Chemical Profile:

- IUPAC Name: 4-((1-methylpyrrolidin-2-yl)methyl)phenol
- Molecular Formula:
- Exact Mass: 191.1310 Da
- Key Functionalities: Tertiary amine (basic), Phenol (acidic), Pyrrolidine ring (conformationally mobile).

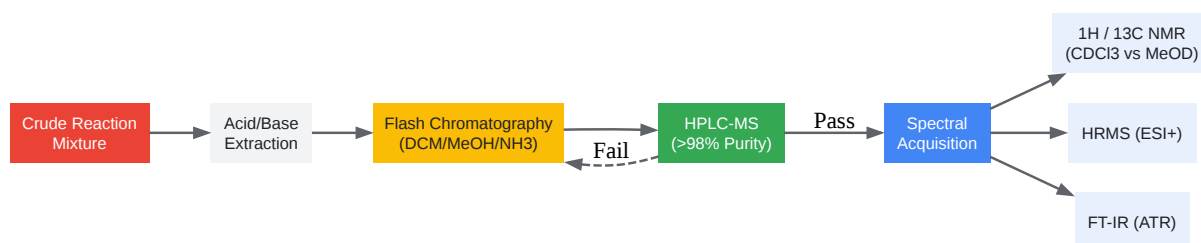
Synthesis Context & Impurity Profiling

To understand the spectral data, one must understand the origin of the sample. This compound is typically synthesized via the reduction of the corresponding amide or reductive amination pathways.

- Primary Impurities:
 - Des-methyl analog: 2-(4-hydroxybenzyl)pyrrolidine (detectable via MS and absence of N-Me singlet).
 - Over-alkylation: Quaternary ammonium salts (detectable via significant downfield shift in H-2 and H-5 protons).

Experimental Workflow: Synthesis to Validation

The following diagram outlines the logical flow from crude synthesis to final spectroscopic validation, highlighting the critical decision nodes.



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Figure 1: Analytical workflow for the isolation and validation of pyrrolidine alkaloids.

Mass Spectrometry (MS) Data

Methodology: High-Resolution Electrospray Ionization (HR-ESI-MS) is the gold standard for confirming elemental composition.

- Instrument: Q-TOF or Orbitrap.
- Mode: Positive Ion Mode (ESI+).

- Solvent: Methanol + 0.1% Formic Acid.

Quantitative Data Table

Parameter	Value	Notes
Monoisotopic Mass	191.1310 Da	Theoretical
Observed [M+H] ⁺	192.1385 m/z	Protonated molecular ion (Base Peak)
Fragment A	107.0491 m/z	Tropylium ion derivative ()
Fragment B	84.0813 m/z	N-methylpyrrolidinium ion ()

Mechanistic Insight: The fragmentation pattern is dominated by benzylic cleavage. The bond between the exocyclic methylene and the pyrrolidine ring is the weakest link under CID (Collision-Induced Dissociation) conditions. The appearance of the m/z 84 peak is diagnostic for the N-methylpyrrolidine core [1].

Infrared Spectroscopy (IR)

Methodology: Attenuated Total Reflectance (ATR) on neat oil/solid.

The IR spectrum provides rapid confirmation of the phenol and amine functionalities.

- 3200–3400 cm⁻¹ (Broad): O-H stretching (Phenolic, H-bonded).
- 2940, 2780 cm⁻¹: C-H stretching (Aliphatic). Note: The band at ~2780 cm⁻¹ is characteristic of N-CH₃ C-H stretching (Bohlmann bands).
- 1615, 1595 cm⁻¹: C=C Aromatic ring stretching.
- 1515 cm⁻¹: Aromatic skeletal vibration (strong, typical for p-substituted phenols).
- 1240 cm⁻¹: C-O stretching (Phenol).

Nuclear Magnetic Resonance (NMR)

Methodology: Spectra acquired at 400 MHz (¹H) and 100 MHz (¹³C). Solvent Selection:

is preferred for resolution of the N-Me group.

may be used to eliminate broad O-H signals but will obscure the phenolic proton.

Proton NMR () Data

Solvent:

, Referenced to TMS (0.00 ppm)

Position	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Assignment
Ar-OH	6.50–7.50	Broad s	1H	-	Phenolic OH (Exchangeable)
3', 5'	6.75	d	2H	8.4	Aromatic (Ortho to OH)
2', 6'	7.04	d	2H	8.4	Aromatic (Meta to OH)
H-2	2.45	m	1H	-	Pyrrolidine Methine (Chiral Center)
N-CH ₃	2.36	s	3H	-	N-Methyl
Benzylic	3.05	dd	1H	13.2, 3.5	
Benzylic	2.55	dd	1H	13.2, 9.8	
H-5	3.08	m	1H	-	Pyrrolidine Ring (to N)
H-5	2.18	m	1H	-	Pyrrolidine Ring (to N)
H-3, H-4	1.50–1.85	m	4H	-	Pyrrolidine Ring (to N)

Expert Commentary: The N-Methyl singlet at 2.36 ppm is the most reliable anchor point for integration. The benzylic protons are diastereotopic due to the adjacent chiral center at C2, appearing as distinct doublets of doublets (dd). If the sample is a salt (e.g., HCl), these shifts

will move significantly downfield, and the N-Me will appear as a doublet due to coupling with the NH+ proton [2].

Carbon NMR () Data

Solvent:

, Referenced to 77.16 ppm

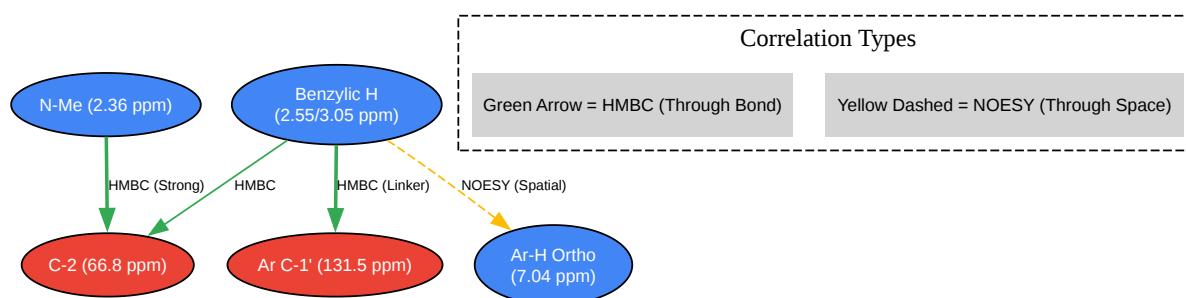
Shift (, ppm)	Type	Assignment
154.2	Cq	C-4' (Phenolic C-OH)
131.5	Cq	C-1' (Quaternary Ar-C)
130.1	CH	C-2', 6' (Aromatic)
115.3	CH	C-3', 5' (Aromatic)
66.8	CH	C-2 (Pyrrolidine Methine)
57.4	CH ₂	C-5 (Pyrrolidine -CH ₂)
40.8	CH ₃	N-CH ₃
38.5	CH ₂	Benzylic CH ₂
30.2	CH ₂	C-3 (Pyrrolidine)
21.9	CH ₂	C-4 (Pyrrolidine)

Structural Connectivity (COSY/HMBC Logic)

To unequivocally prove the structure, one must trace the connectivity from the N-methyl group to the aromatic ring.

- HMBC Key Correlation: The N-Me protons (2.36 ppm) will show a strong correlation to C-2 (66.8 ppm) and C-5 (57.4 ppm).

- HMBC Key Correlation: The Benzylic protons will correlate to C-2, C-3, and the aromatic C-1', C-2'.



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Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) required for structural confirmation.

References

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- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.
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Sources

- 1. [4-Hydroxybenzylidenemalononitrile | C₁₀H₆N₂O | CID 92970 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 2. [1-Methylpyrrolidine | C₅H₁₁N | CID 8454 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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